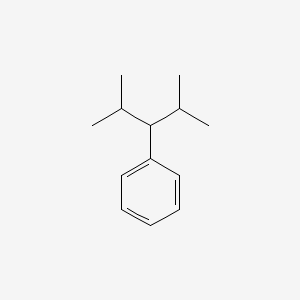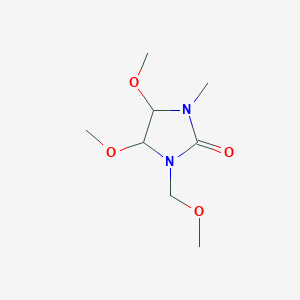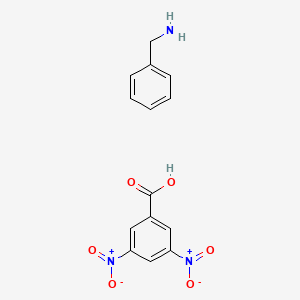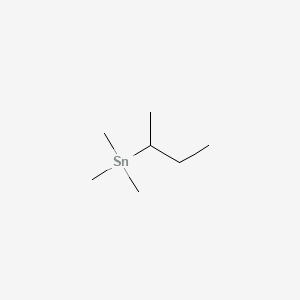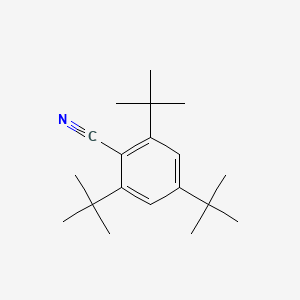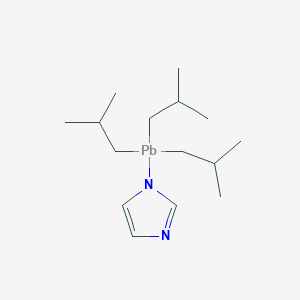
Imidazol-1-yl-tris(2-methylpropyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazol-1-yl-tris(2-methylpropyl)plumbane is a compound that features a lead (Pb) atom bonded to three 2-methylpropyl groups and one imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl-tris(2-methylpropyl)plumbane typically involves the reaction of lead(II) acetate with 2-methylpropyl magnesium bromide in the presence of imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Preparation of 2-methylpropyl magnesium bromide: This is achieved by reacting 2-methylpropyl bromide with magnesium in anhydrous ether.
Reaction with lead(II) acetate: The prepared Grignard reagent is then reacted with lead(II) acetate in the presence of imidazole to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazol-1-yl-tris(2-methylpropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) species.
Substitution: The 2-methylpropyl groups or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) species.
Substitution: Compounds with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Imidazol-1-yl-tris(2-methylpropyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals due to the presence of lead.
Mécanisme D'action
The mechanism of action of imidazol-1-yl-tris(2-methylpropyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with different ligands, affecting the compound’s reactivity and interactions. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazol-1-yl-tris(2-methylpropyl)stannane: A similar compound with tin (Sn) instead of lead.
Imidazol-1-yl-tris(2-methylpropyl)silane: A silicon (Si) analog of the compound.
Imidazol-1-yl-tris(2-methylpropyl)germane: A germanium (Ge) analog.
Uniqueness
Imidazol-1-yl-tris(2-methylpropyl)plumbane is unique due to the presence of lead, which imparts distinct chemical and physical properties compared to its analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making this compound particularly interesting for various applications.
Propriétés
Numéro CAS |
23188-93-4 |
|---|---|
Formule moléculaire |
C15H30N2Pb |
Poids moléculaire |
445 g/mol |
Nom IUPAC |
imidazol-1-yl-tris(2-methylpropyl)plumbane |
InChI |
InChI=1S/3C4H9.C3H3N2.Pb/c3*1-4(2)3;1-2-5-3-4-1;/h3*4H,1H2,2-3H3;1-3H;/q;;;-1;+1 |
Clé InChI |
AQXDQEAJUVGQOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Pb](CC(C)C)(CC(C)C)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



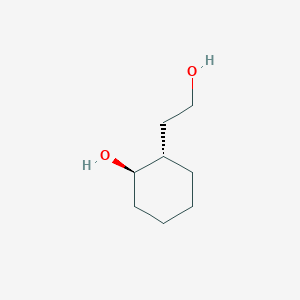
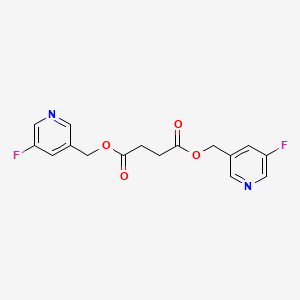
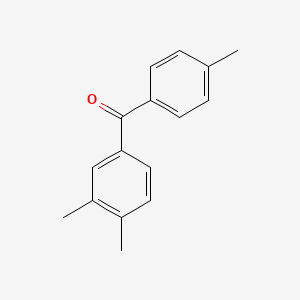
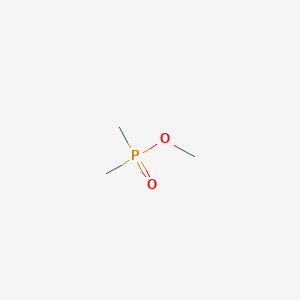
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

